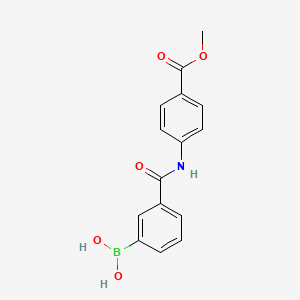![molecular formula C26H23I2N5 B13409712 3,6-bis[(E)-2-(1-methylpyrazin-1-ium-2-yl)ethenyl]-9H-carbazole;diiodide](/img/structure/B13409712.png)
3,6-bis[(E)-2-(1-methylpyrazin-1-ium-2-yl)ethenyl]-9H-carbazole;diiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-bis[(E)-2-(1-methylpyrazin-1-ium-2-yl)ethenyl]-9H-carbazole;diiodide is a complex organic compound that features a carbazole core with two pyrazinium groups attached via ethenyl linkages
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-bis[(E)-2-(1-methylpyrazin-1-ium-2-yl)ethenyl]-9H-carbazole typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through a series of reactions starting from aniline derivatives.
Attachment of Pyrazinium Groups: The pyrazinium groups are introduced via a condensation reaction with appropriate pyrazine derivatives.
Formation of Ethenyl Linkages: The ethenyl linkages are formed through a Wittig reaction or similar olefination process.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3,6-bis[(E)-2-(1-methylpyrazin-1-ium-2-yl)ethenyl]-9H-carbazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the pyrazinium groups to pyrazine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the carbazole core, while reduction may produce pyrazine derivatives.
科学研究应用
3,6-bis[(E)-2-(1-methylpyrazin-1-ium-2-yl)ethenyl]-9H-carbazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of 3,6-bis[(E)-2-(1-methylpyrazin-1-ium-2-yl)ethenyl]-9H-carbazole involves its interaction with molecular targets through its pyrazinium and carbazole groups. These interactions can affect various biochemical pathways, depending on the specific application.
相似化合物的比较
Similar Compounds
2-methyl-6-(1-propenyl)pyrazine: Similar in structure but lacks the carbazole core.
3-[(6-methylpyrazin-2-yl)oxy]benzoic acid: Contains a pyrazine group but has a different core structure.
Uniqueness
3,6-bis[(E)-2-(1-methylpyrazin-1-ium-2-yl)ethenyl]-9H-carbazole is unique due to its combination of a carbazole core with pyrazinium groups, which imparts distinct chemical and physical properties not found in similar compounds .
属性
分子式 |
C26H23I2N5 |
|---|---|
分子量 |
659.3 g/mol |
IUPAC 名称 |
3,6-bis[(E)-2-(1-methylpyrazin-1-ium-2-yl)ethenyl]-9H-carbazole;diiodide |
InChI |
InChI=1S/C26H22N5.2HI/c1-30-13-11-27-17-21(30)7-3-19-5-9-25-23(15-19)24-16-20(6-10-26(24)29-25)4-8-22-18-28-12-14-31(22)2;;/h3-18H,1-2H3;2*1H/q+1;;/p-1 |
InChI 键 |
UNXTXTOSQWIBMD-UHFFFAOYSA-M |
手性 SMILES |
C[N+]1=C(C=NC=C1)/C=C/C2=CC3=C(NC4=C3C=C(C=C4)/C=C/C5=[N+](C=CN=C5)C)C=C2.[I-].[I-] |
规范 SMILES |
C[N+]1=C(C=NC=C1)C=CC2=CC3=C(C=C2)NC4=C3C=C(C=C4)C=CC5=[N+](C=CN=C5)C.[I-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Hydroxyethyl-[hydroxy-(4-hydroxy-3-methyl-1-oxoquinoxalin-1-ium-2-yl)methylidene]azanium](/img/structure/B13409640.png)


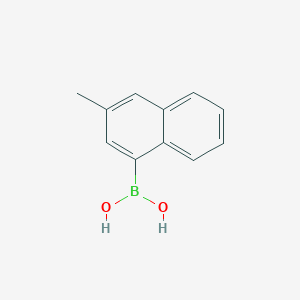
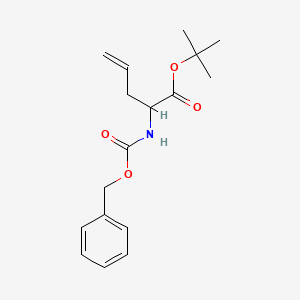
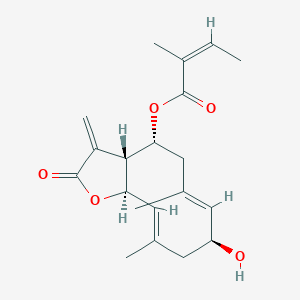
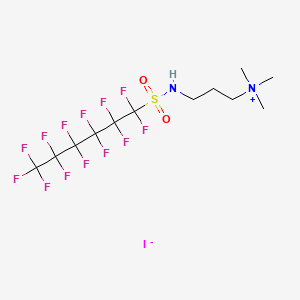
![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene;oxotitanium(2+)](/img/structure/B13409696.png)

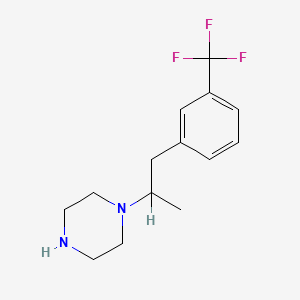
![Ethenyl-[[ethenyl(dimethyl)silyl]-methylamino]-methylsilicon](/img/structure/B13409699.png)
![tert-butyl 7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-oxoheptanoate](/img/structure/B13409702.png)
